molecular formula C8H10N4 B2602622 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1512600-17-7

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B2602622
CAS No.: 1512600-17-7
M. Wt: 162.196
InChI Key: NUKALFRAZAOVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with suitable aldehydes and nitriles under reflux conditions. The reaction is often carried out in ethanol or other suitable solvents, with the use of catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are critical steps in the industrial process to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol, methanol, or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine-3-carboxylic acids, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[2,1-b]thiazole: Contains a thiazole ring, offering different biological activities.

    2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Another heterocyclic compound with potential anticancer properties.

Uniqueness

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific imidazo[1,2-a]pyridine core, which provides a versatile platform for chemical modifications. This allows for the development of a wide range of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-6-8(10)11-7-3-1-2-4-12(6)7/h1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKALFRAZAOVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C#N)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.